3-(2-Methylpropylidene)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropylidene)piperazine-2,5-dione is a member of the class of 2,5-diketopiperazines. These compounds are characterized by a piperazine ring substituted by oxo groups at positions 2 and 5, and by a methyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropylidene)piperazine-2,5-dione typically involves the cyclization of dipeptides or the condensation of aldehydes with piperazine-2,5-dione derivatives. One common method involves the condensation of methoxylated benzaldehydes to form (Z,Z)-benzylidene piperazine-2,5-diones . This method can be adapted to form both homo- and heterodimeric substituted piperazine-2,5-diones. Hydrogenation of these compounds can yield cis or trans isomers, with the cis isomer being the major product under certain conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of diketopiperazine synthesis, such as cyclization of dipeptides, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylpropylidene)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Hydrogenation can yield cis or trans isomers of the compound.
Substitution: Substitution reactions can occur at the piperazine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-diones and their isomers .
Scientific Research Applications
3-(2-Methylpropylidene)piperazine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropylidene)piperazine-2,5-dione involves its interaction with molecular targets and pathways. As a member of the diketopiperazine class, it is believed to exert its effects through the formation of cyclic amide linkages between peptides. Enzymes such as cyclodipeptide synthases and cyclodipeptide oxidase play a role in its chemical modification .
Comparison with Similar Compounds
3-Methylpiperazine-2,5-dione: This compound is similar in structure but lacks the 2-methylpropylidene group.
Nocazines D and E: These diketopiperazine derivatives are isolated from marine actinomycetes and have shown cytotoxic properties.
Uniqueness: 3-(2-Methylpropylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various isomers and derivatives makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
63822-71-9 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(2-methylpropylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h3,5H,4H2,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
SGQAZRMAOVOIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1C(=O)NCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.